N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide
Description
N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide: is an organic compound characterized by the presence of fluorine atoms on its phenyl rings
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-10-6-4-9(5-7-10)8-13(19)18-14-11(16)2-1-3-12(14)17/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUMJSVOLWCTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)CC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and 4-fluorobenzyl chloride.
Reaction: The 2,6-difluoroaniline undergoes a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Acylation: The resulting intermediate is then acylated using acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorophenyl)-2-(4-chlorophenyl)acetamide
- N-(2,6-difluorophenyl)-2-(4-bromophenyl)acetamide
- N-(2,6-difluorophenyl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(2,6-difluorophenyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
